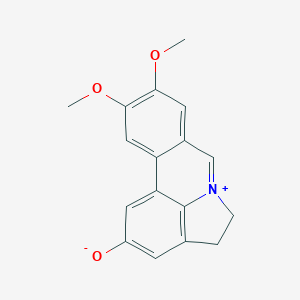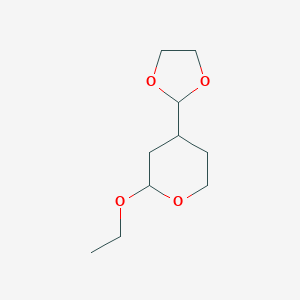
4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane, also known as 2-ethoxy-4-(2-oxotetrahydrofuran-3-yl) oxane, is a cyclic ether that has gained attention in the scientific community due to its potential applications in the field of organic chemistry. This compound has a unique structure that makes it a valuable precursor for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane is not well understood. However, it is believed that this compound may exert its biological activity by interacting with specific enzymes or receptors in the body.
Biochemical and Physiological Effects:
Limited information is available regarding the biochemical and physiological effects of this compound. However, it has been reported to exhibit moderate cytotoxicity against cancer cell lines, suggesting its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane in lab experiments is its ease of synthesis and availability. Additionally, this compound can serve as a valuable precursor for the synthesis of various organic compounds. However, limitations of using this compound include its limited solubility in common organic solvents and its potential toxicity.
Zukünftige Richtungen
1. Investigation of the biological activity of 4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane against a wider range of cancer cell lines.
2. Synthesis of novel bioactive compounds using this compound as a starting material.
3. Development of more efficient and environmentally friendly synthesis methods for this compound.
4. Exploration of the potential use of this compound in the field of materials science.
Synthesemethoden
The synthesis of 4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane can be achieved through a simple one-pot reaction between ethyl vinyl ether and 2,3-epoxybutane in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction proceeds via an acid-catalyzed ring-opening of the epoxide, followed by intramolecular cyclization to form the desired cyclic ether.
Wissenschaftliche Forschungsanwendungen
4-(1,3-Dioxolan-2-yl)-2-ethoxyoxane has been widely used as a building block in the synthesis of various natural products and pharmaceuticals. For example, it has been used as a key intermediate in the synthesis of the anti-cancer drug paclitaxel. Additionally, this compound has been used as a starting material for the synthesis of various bioactive compounds, including anti-inflammatory agents and antifungal agents.
Eigenschaften
| 110257-06-2 | |
Molekularformel |
C10H18O4 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
4-(1,3-dioxolan-2-yl)-2-ethoxyoxane |
InChI |
InChI=1S/C10H18O4/c1-2-11-9-7-8(3-4-12-9)10-13-5-6-14-10/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
KSEIYELAXHWBBD-UHFFFAOYSA-N |
SMILES |
CCOC1CC(CCO1)C2OCCO2 |
Kanonische SMILES |
CCOC1CC(CCO1)C2OCCO2 |
Synonyme |
2H-Pyran,4-(1,3-dioxolan-2-yl)-2-ethoxytetrahydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


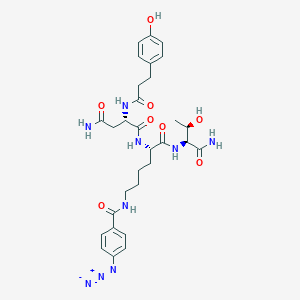
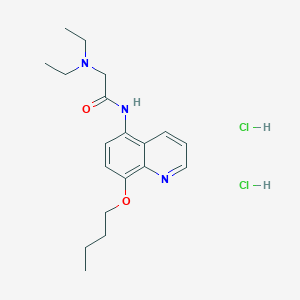


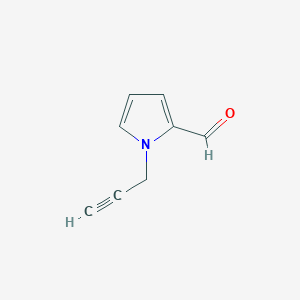


![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)


![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)


